1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl-
Overview
Description
“1,1’:4’,1’‘-Terphenyl, 2’,3,4,5-tetrafluoro-4’'-propyl-” is a chemical compound with the CAS number 205806-87-7 . It is also known as “2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl” in English .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1’:4’,1’‘-Terphenyl, 2’,3,4,5-tetrafluoro-4’'-propyl-” are not explicitly provided in the search results .Scientific Research Applications
Exploration of CH⋯F & CF⋯H Mediated Arrangements
Fluorinated terphenyl compounds have been synthesized and studied for their supramolecular arrangements, showcasing significant potential for third-order nonlinear optical (NLO) applications. These compounds exhibit enhanced third-order polarizability, making them candidates for optoelectronic devices and NLO materials. The synthesis involves Suzuki Miyaura method, and the structural and electronic properties are analyzed using density functional theory (DFT) and Hirshfeld surface analysis (Adeel et al., 2021).
Semiconductor Applications
Diperfluorooctyl-substituted phenylene-thiophene oligomers have been synthesized and characterized, showing promise as n-type semiconductors. These materials are used in organic field-effect transistors and transistor nonvolatile memory elements, demonstrating the role of fluorinated terphenyls in enhancing electronic devices' performance (Facchetti et al., 2004).
Liquid Crystal Hosts for Ferroelectric Systems
Certain fluorinated terphenyl compounds have been identified as low-melting liquid crystals, suitable as hosts for ferroelectric systems. These compounds show wide-range Sc phases without underlying smectic phases, contributing to the development of electro-optical devices and displays (Gray et al., 1989).
Light-Emitting Devices
Tetraphenylmethane-based molecular materials, including fluorinated terphenyl compounds, have been synthesized for use in light-emitting devices. These materials exhibit high thermal stability, optical transparency, and favorable electrochemical properties, making them suitable for OLEDs and other optoelectronic applications (Yeh et al., 2001).
Novel Fluorinating Agents
Fluorinated phenylsulfur trifluorides, including terphenyl derivatives, have been discovered as versatile, safe, and thermally stable fluorinating agents. These compounds exhibit high resistance to aqueous hydrolysis and diverse fluorination capabilities, underscoring their utility in chemical synthesis and drug discovery (Umemoto et al., 2010).
properties
IUPAC Name |
1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPXWWAJMUUUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475770 | |
Record name | 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205806-87-7 | |
Record name | 3-BB(F)B(F,F)-F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205806-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.